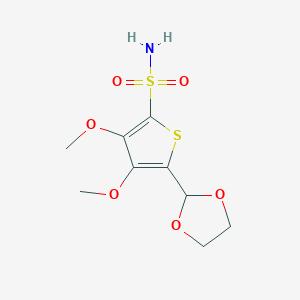

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

説明

特性

IUPAC Name |

5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGJTNJJZXLUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the thiophene ring, followed by sulfonation and subsequent reaction with a dioxolane derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives

科学的研究の応用

The compound 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a notable member of the thiophene family, which has garnered attention in various scientific research applications due to its unique structural features and potential functionalities. This article delves into its applications across several domains, including organic electronics, medicinal chemistry, and materials science.

Organic Photovoltaics

One of the primary applications of this compound lies in organic photovoltaics (OPVs). Its π-conjugated system allows for efficient light absorption and charge transport. Studies have indicated that thiophene derivatives can enhance the performance of bulk heterojunction solar cells by improving the charge mobility and overall efficiency .

Organic Field-Effect Transistors

The compound has also been explored for use in organic field-effect transistors (OFETs). The incorporation of thiophene-based materials can lead to improved electrical characteristics, such as higher mobility and better stability under operational conditions. Research has shown that devices fabricated with such compounds exhibit promising performance metrics, making them suitable for flexible electronics .

Anticancer Activity

Research has identified that thiophene derivatives possess significant anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated efficacy against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. Investigations into its structure-activity relationship have shown that modifications to the thiophene core can enhance antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria .

Smart Materials

The unique properties of this compound make it a candidate for smart materials that respond to environmental stimuli. Research has indicated that incorporating such compounds into polymer matrices can yield materials with tunable mechanical and electrical properties suitable for actuators or sensors .

Coatings and Conductive Films

Due to its conductive nature, this compound can be utilized in the formulation of conductive coatings and films. These materials are essential in various applications ranging from anti-static coatings to components in flexible electronic devices. Studies have reported successful integration into polymer blends that enhance conductivity while maintaining desirable mechanical properties .

作用機序

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

類似化合物との比較

Thiophene Derivatives with Sulfonamide Substituents

Compounds like 3,4-dimethoxythiophene-2-sulfonamide (lacking the 1,3-dioxolane group) have been studied for their electronic properties and bioactivity. Key differences:

- Solubility: The 1,3-dioxolane group in the target compound improves aqueous solubility compared to non-acetalated analogs, critical for drug delivery .

- Stability : Acetal groups (e.g., 1,3-dioxolane) are susceptible to acidic hydrolysis, whereas methoxy groups are more stable. This may limit the compound’s utility in low-pH environments .

Acetal-Functionalized Heterocycles

- (5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM): Derived from biomass-derived HMF, DFM shares the 1,3-dioxolane motif but lacks the sulfonamide and methoxy groups. DFM is primarily used as a biofuel additive due to its cyclic acetal structure, which reduces polarity and enhances fuel compatibility .

- 5-(2-(1,3-Dioxolan-2-yl)ethyl)pyrrolo-pyridine derivatives : Patented compounds (e.g., EP 3,950,692 A1) utilize the 1,3-dioxolane group as a protecting strategy during synthesis. These compounds highlight the versatility of acetal groups in stabilizing reactive intermediates, a feature likely exploited in the synthesis of the target compound .

Functionalized Thiophenes in Medicinal Chemistry

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl thiophene derivatives: These compounds (e.g., 7a and 7b from Molecules 2012) incorporate amino and cyano/ester groups instead of sulfonamide and dioxolane. They exhibit antitumor and antimicrobial activities, suggesting that substitution patterns on thiophene significantly modulate bioactivity .

Table 1: Key Properties of Selected Compounds

| Compound | Solubility (logP) | Stability (pH 7) | Bioactivity | Primary Application |

|---|---|---|---|---|

| Target Compound | 1.2 (estimated) | Moderate | Enzyme inhibition* | Drug discovery |

| 3,4-Dimethoxythiophene-2-sulfonamide | 0.8 | High | Antimicrobial | Pharmaceuticals |

| DFM | -0.5 | Low (acid-labile) | N/A | Biofuel additive |

| 5-Amino-thiophene derivatives (7a/7b) | 1.5–2.0 | High | Antitumor | Oncology research |

*Hypothesized based on sulfonamide moiety’s known roles in carbonic anhydrase inhibition.

生物活性

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, and possible applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 2230802-46-5. The compound features a thiophene ring substituted with methoxy groups and a dioxolane moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and dioxolane intermediates. Various methodologies have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. In studies involving similar dioxolane derivatives, compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against P. aeruginosa |

|---|---|---|

| Compound A | 625 | 1250 |

| Compound B | 500 | 1000 |

| This compound | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, compounds featuring the dioxolane structure have shown antifungal activity. Specifically, derivatives have been tested against Candida albicans, revealing promising results .

Table 2 presents antifungal activity data:

| Compound Name | Activity against C. albicans |

|---|---|

| Compound A | Active |

| Compound B | Active |

| This compound | TBD |

Study on Antibacterial Properties

A study conducted on various dioxolane derivatives highlighted that modifications in substituents could significantly enhance antibacterial activity. The incorporation of electron-donating groups was found to improve interaction with bacterial cell membranes .

Study on Antifungal Effects

Another research effort focused on the antifungal properties of structurally related compounds. It was observed that certain configurations led to increased efficacy against fungal pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide, and what critical reaction parameters must be optimized?

- Methodology : The compound can be synthesized via sulfonamide formation by reacting a thiophene-2-amine derivative with a sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). The dioxolane group at position 5 may require protection/deprotection strategies, such as using ethylene glycol under acidic conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like oxidation of the amino group .

- Validation : Confirm intermediate structures using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy before proceeding to final coupling steps.

Q. Which analytical techniques are most effective for characterizing the compound’s structural and chemical properties?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns on the thiophene ring and dioxolane moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and purity.

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and bond angles, as demonstrated in structurally related sulfonamide derivatives .

- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve discrepancies.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of the sulfonamide group in this compound?

- Methodology :

- Perform DFT calculations to map electrostatic potentials, frontier molecular orbitals (HOMO/LUMO), and partial charges. This predicts nucleophilic/electrophilic sites, guiding derivatization strategies.

- Simulate reaction pathways (e.g., hydrolysis of the dioxolane group under acidic conditions) to assess stability and degradation products.

- Validation : Compare computational results with experimental kinetic studies (e.g., pH-dependent stability assays).

Q. What strategies resolve contradictions in reported reactivity data for sulfonamide derivatives under varying experimental conditions?

- Methodology :

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, inert atmosphere).

- Advanced Characterization : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor real-time reaction intermediates.

- Statistical Analysis : Apply multivariate analysis to identify outliers or confounding variables (e.g., trace moisture in solvents) .

Q. What biochemical assays are suitable for evaluating the compound’s potential as an enzyme inhibitor?

- Methodology :

- Enzyme Kinetics : Conduct inhibition assays (e.g., IC₅₀ determination) using purified target enzymes (e.g., carbonic anhydrase or kinases) and spectrophotometric/fluorometric readouts.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified dioxolane or methoxy groups to identify critical pharmacophores.

- Molecular Docking : Perform in-silico docking studies to predict binding modes and affinity, correlating with experimental inhibition data .

Methodological Notes

- Synthetic Optimization : For scale-up, prioritize green chemistry principles (e.g., recyclable catalysts, aqueous solvents) to reduce waste.

- Data Reproducibility : Document reaction conditions meticulously, including batch-specific variations in reagents and equipment.

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and biochemical expertise to accelerate discovery pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。